![molecular formula C25H23Br2NO4 B2778896 TR antagonist 1 CAS No. 500794-88-7](/img/structure/B2778896.png)
TR antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TR antagonist 1 is a high-affinity thyroid hormone receptor (TR) antagonist with IC50s of 36 and 22 nM for TRα and TRβ, respectively . It displays high affinity for both thyroid hormone TRα and TRβ .
Synthesis Analysis
The synthesis of TR antagonist 1 involves a structure derived “extension hypothesis”. The principal design feature was to attach an extension group to a TR agonist whose structure would perturb the formation of the TR coactivator-binding surface . A computer model of the thyroid hormone receptor (TR) ligand-binding domain in its predicted antagonist-bound conformation was built and a virtual screening algorithm was used to select 100 TR antagonist candidates out of a library of >250,000 compounds .Molecular Structure Analysis
The molecular structure of TR antagonist 1 is designed to perturb the formation of the TR coactivator-binding surface . The structure of TR antagonist 1 is derived from the structure of known agonists .Chemical Reactions Analysis
TR antagonist 1 has been shown to act as a TR antagonist under certain conditions . It has been found to antagonize the effect of T3 on TR with IC50s ranging from 1.5 to 30 M .Scientific Research Applications
1. Role in Treating Hormone Excess States
TR antagonists, including TR antagonist 1, are significant for their potential clinical utility in treating hormone excess states and other conditions. A study by Baxter et al. (2002) described the synthesis of a TR antagonist (3,5-dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid) that blocks TR binding of T3 and interrupts the formation of the coactivator-binding surface. This compound shows TR antagonist activity for thyroid hormone response element-mediated responses and suggests potential medical and research utility (Baxter et al., 2002).
2. Application in High-Throughput Docking for Hyperthyroidism Treatment
Schapira et al. (2003) explored the use of high-throughput docking to identify TR antagonists as a novel approach for treating hyperthyroidism. They used a virtual screening algorithm to select TR antagonist candidates, identifying compounds that antagonize the effect of T3 on TR, suggesting their potential as a treatment for hyperthyroid patients (Schapira et al., 2003).
3. Exploration of TR Antagonists for Understanding Hormone-Signaling Pathways
TR antagonists are also valuable as chemical probes to understand hormone-signaling pathways. Nguyen et al. (2002) discussed the design of a novel thyroid hormone antagonist that blocks coactivator recruitment. This antagonist, with negligible TR agonist activity, allows for the study of T3 signaling and TR function, providing insights into the hormone-signaling pathways (Nguyen et al., 2002).
4. Potential Use in Developing Drugs for Hyperthyroidism
Malm et al. (2009) highlighted the potential use of TR antagonists in developing drugs for hyperthyroidism. Their study delved into the structure-activity relationships of thyroid hormone antagonists, providing a basis for the design of novel TR antagonists that could effectively treat hyperthyroidism (Malm et al., 2009).
Mechanism of Action
TR antagonist 1 prevents other molecules, such as neurotransmitters or hormones, from binding to the receptor and triggering a cellular response . It blocks TR binding of T3, formation of the coactivator-binding surface, and both a positive T3 response on a thyroid hormone response element and a negative T3 response on the TSHβ promoter in cultured cells .
Safety and Hazards
properties
IUPAC Name |
3-[3,5-dibromo-4-[4-hydroxy-3-propan-2-yl-5-[(E)-2-pyridin-4-ylethenyl]phenoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Br2NO4/c1-15(2)20-14-19(13-18(24(20)31)5-3-16-7-9-28-10-8-16)32-25-21(26)11-17(12-22(25)27)4-6-23(29)30/h3,5,7-15,31H,4,6H2,1-2H3,(H,29,30)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQSWHAFVANRQE-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C=CC2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O)/C=C/C2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TR antagonist 1 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.